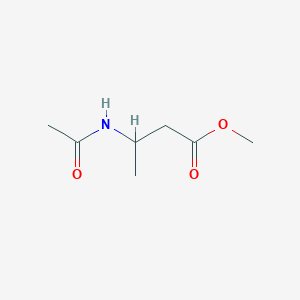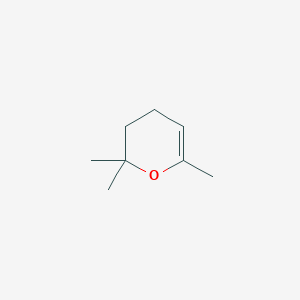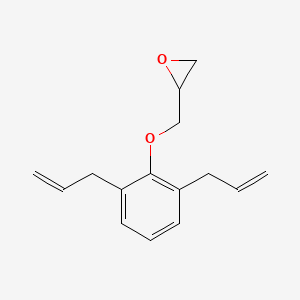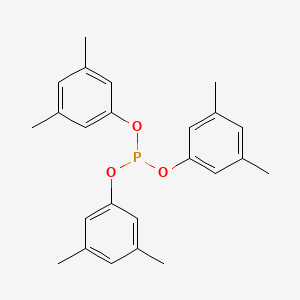
Tris(3,5-dimethylphenyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,5-dimethylphenyl) phosphite is an organophosphorus compound with the molecular formula C24H27P. It is a white to light yellow crystalline powder that is used primarily as a ligand in various catalytic reactions. This compound is known for its stability and effectiveness in facilitating chemical transformations, making it a valuable tool in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(3,5-dimethylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 3,5-dimethylphenol in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
PCl3+3(CH3)2C6H3OH→P((CH3)2C6H3O)3+3HCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of phosphorus trichloride. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tris(3,5-dimethylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: It participates in substitution reactions where the phosphite group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, rhodium, and platinum are used to form coordination complexes.
Major Products
Oxidation: The major product is tris(3,5-dimethylphenyl) phosphine oxide.
Substitution: Various substituted phosphites are formed depending on the reagents used.
Coordination: Metal-phosphite complexes are the primary products.
Aplicaciones Científicas De Investigación
Tris(3,5-dimethylphenyl) phosphite has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of polymers, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tris(3,5-dimethylphenyl) phosphite involves its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the efficiency and selectivity of catalytic reactions, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,4-dimethylphenyl) phosphite
- Tris(2,5-dimethylphenyl) phosphite
- Tris(4-fluorophenyl) phosphite
Uniqueness
Tris(3,5-dimethylphenyl) phosphite is unique due to its specific steric and electronic properties, which influence its reactivity and selectivity in catalytic processes. The presence of methyl groups at the 3 and 5 positions of the phenyl rings provides a balance between steric hindrance and electronic effects, making it an effective ligand in various chemical transformations.
Propiedades
Número CAS |
36432-47-0 |
|---|---|
Fórmula molecular |
C24H27O3P |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
tris(3,5-dimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-7-17(2)11-22(10-16)25-28(26-23-12-18(3)8-19(4)13-23)27-24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 |
Clave InChI |
ZZVNXOJBUKDFFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


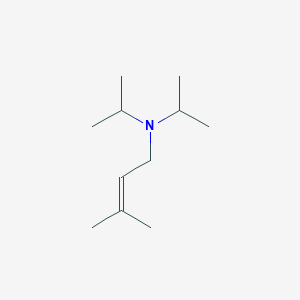
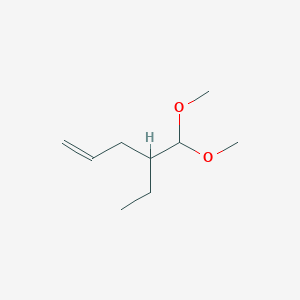
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)

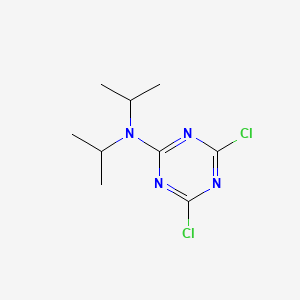
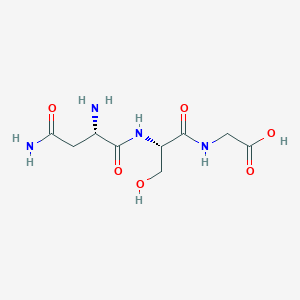
![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)
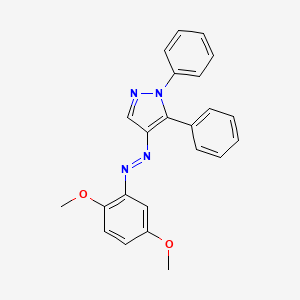

![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
